molecular formula C14H11NO5 B6365391 5-Methoxy-2-(3-nitrophenyl)benzoic acid CAS No. 1261899-80-2

5-Methoxy-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6365391
CAS No.: 1261899-80-2
M. Wt: 273.24 g/mol
InChI Key: MROJVRJSHOHODN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a nitrophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(3-nitrophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 5-methoxybenzoic acid followed by a Suzuki-Miyaura coupling reaction. The nitration process introduces a nitro group to the aromatic ring, while the Suzuki-Miyaura coupling facilitates the formation of the carbon-carbon bond between the nitrophenyl and benzoic acid moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: 5-Methoxy-2-(3-carboxyphenyl)benzoic acid.

    Reduction: 5-Methoxy-2-(3-aminophenyl)benzoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-nitrobenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-Methoxy-2-nitrobenzoic acid: Lacks the nitrophenyl group.

    2-(3-Nitrophenyl)benzoic acid: Lacks the methoxy group.

Uniqueness

5-Methoxy-2-(3-nitrophenyl)benzoic acid is unique due to the combination of its methoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-methoxy-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-11-5-6-12(13(8-11)14(16)17)9-3-2-4-10(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJVRJSHOHODN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681382
Record name 4-Methoxy-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-80-2
Record name 4-Methoxy-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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